molecular formula C10H19O5P B080615 Triethyl 4-phosphonocrotonate CAS No. 10236-14-3

Triethyl 4-phosphonocrotonate

Cat. No.: B080615
CAS No.: 10236-14-3
M. Wt: 250.23 g/mol
InChI Key: LXLODBXSCRTXFG-BQYQJAHWSA-N
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Mechanism of Action

Target of Action

Triethyl 4-phosphonocrotonate primarily targets enzymes involved in DNA polymerization, such as HIV-1 reverse transcriptase. It is also used in the synthesis of GPR40 agonists and mGlu4R agonists, which are involved in glucose metabolism and neurotransmission, respectively .

Mode of Action

The compound interacts with its targets by acting as a reactant in various biochemical reactions. For instance, in the case of HIV-1 reverse transcriptase, it serves as a leaving group, facilitating the polymerization process. This interaction can inhibit the enzyme’s activity, thereby affecting viral replication .

Biochemical Pathways

this compound affects pathways related to DNA synthesis and repair, glucose metabolism, and neurotransmission. By inhibiting HIV-1 reverse transcriptase, it disrupts the viral replication cycle. In glucose metabolism, GPR40 agonists enhance insulin secretion, while mGlu4R agonists modulate neurotransmitter release, impacting neural signaling .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is orally bioavailable, meaning it can be effectively absorbed through the gastrointestinal tract. Its distribution within the body ensures it reaches the target sites, while its metabolism and excretion determine its duration of action and potential side effects .

Result of Action

At the molecular level, this compound’s action results in the inhibition of specific enzymes, leading to disrupted biochemical processes. For example, inhibiting HIV-1 reverse transcriptase prevents viral replication, while modulating GPR40 and mGlu4R receptors affects glucose metabolism and neurotransmission. These molecular changes translate to cellular effects such as reduced viral load and improved insulin secretion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action, affecting overall therapeutic outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 4-phosphonocrotonate can be synthesized through the reaction of ethyl 4-bromocrotonate with triethyl phosphite. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-phosphonocrotonate primarily undergoes carbon-carbon bond formation reactions. It is used in various coupling reactions, such as the Nozaki-Hiyama-Kishi coupling, which is a stereoselective method for forming carbon-carbon bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include organometallic compounds and catalysts. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in the Nozaki-Hiyama-Kishi coupling, the product is a complex organic molecule with a newly formed carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 4-phosphonocrotonate is unique due to its specific structure, which allows it to participate in stereoselective coupling reactions. Its ability to act as a leaving group in DNA polymerization also sets it apart from other phosphonate compounds .

Properties

IUPAC Name

ethyl (E)-4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLODBXSCRTXFG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42516-28-9, 10236-14-3
Record name NSC100748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 4-phosphonocrotonate, mixture of isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How is triethyl 4-phosphonocrotonate utilized in the synthesis of alkaloid precursors?

A1: this compound plays a crucial role in constructing the vinyl epoxide precursors needed for synthesizing hydroxylated piperidine and pyrrolidine systems []. These systems serve as vital building blocks for several classes of alkaloids like pyrrolizidine, indolizidine, and quinolizidine. Specifically, this compound is reacted with aldehydes derived from N-Cbz protected amino alcohols under Horner-Wadsworth-Emmons olefination conditions. This reaction, facilitated by lithium hydroxide and 4 Å molecular sieves in refluxing tetrahydrofuran, yields (E,E)-dienoate compounds []. These dienoates are subsequently transformed into the desired vinyl epoxides through a series of reactions, ultimately leading to the target alkaloid precursors.

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